![molecular formula C12H18F5NO3 B6350505 N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% CAS No. 1206524-50-6](/img/structure/B6350505.png)
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%
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Description
“N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is a chemical compound. The “N-BOC” part indicates that it is a derivative of pyrrolidine that has been protected with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The “2-[(Pentafluoroethoxy)]methyl]” part suggests that the compound has a pentafluoroethoxy group attached to the second carbon in the pyrrolidine ring.
Synthesis Analysis
The synthesis of BOC-protected amines, such as “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride BOC2O . Active esters and other derivatives such as BOC-ONH2 and BOC-N3 can also be used .Chemical Reactions Analysis
The BOC group in “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is stable towards most nucleophiles and bases . This stability allows for subsequent transformations to occur that would be incompatible with the amine functional group . The BOC group can later be removed from the amine using moderately strong acids .Scientific Research Applications
- t-Butyl esters serve as versatile protecting groups for carboxylic acids. They are stable under a wide range of conditions and can be selectively removed when needed . Researchers often use them to safeguard carboxylic acid functionalities during complex synthetic sequences.
- Deprotection with Aqueous Phosphoric Acid :
- Aqueous phosphoric acid is an effective, mild reagent for deprotecting tert-butyl carbamates, esters, and ethers. It selectively cleaves the tert-butyl group, allowing access to the original carboxylic acid or other functional groups .
- Oxidation at the Benzylic Position :
- Conversion to Acid Chlorides :
- Reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides acid chlorides in good yields. However, benzyl, methyl, ethyl, and isopropyl esters are less reactive in this transformation .
Protecting Group in Organic Synthesis
Chemical Reactions and Transformations
properties
IUPAC Name |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNOHYCZUCGVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
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